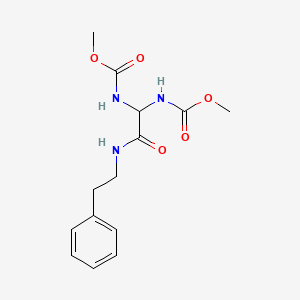

N-2-phenylethylbismethoxycarbonylaminoacetamide

Description

N-2-Phenylethylbismethoxycarbonylaminoacetamide is a synthetic acetamide derivative characterized by its unique structural features, including a phenylethyl group and dual methoxycarbonylamino moieties. Structural analogs of acetamide derivatives are often explored for their enzyme-inhibitory or receptor-binding activities, but further research is required to elucidate the exact applications of this compound .

Properties

IUPAC Name |

methyl N-[1-(methoxycarbonylamino)-2-oxo-2-(2-phenylethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-21-13(19)16-11(17-14(20)22-2)12(18)15-9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDKJVBZKSSITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(=O)NCCC1=CC=CC=C1)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-phenylethylbismethoxycarbonylaminoacetamide typically involves the reaction of 2-phenylethylamine with dimethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-2-phenylethylbismethoxycarbonylaminoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-2-phenylethylbismethoxycarbonylaminoacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-2-phenylethylbismethoxycarbonylaminoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct studies on N-2-phenylethylbismethoxycarbonylaminoacetamide, comparisons must be inferred from structurally or functionally related acetamide derivatives. Below is an analysis based on general trends in acetamide chemistry and available evidence from analogous compounds.

Structural Comparison

- This compound: Contains a phenylethyl side chain and two methoxycarbonylamino groups, which may enhance steric bulk and influence solubility.

- 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6): Features a cyano group and a methylamino-carbonyl substituent, resulting in higher polarity compared to the target compound. Its molecular formula (C₅H₇N₃O₂) suggests a smaller molecular weight and simpler structure .

- Complex Peptide-Linked Acetamides (e.g., compounds listed in ): These often incorporate amino acid residues (e.g., phenylalanine, thiazolidine) and bicyclic systems, enabling targeted biological interactions such as antibiotic activity .

Pharmacological and Toxicological Profiles

Biological Activity

N-2-phenylethylbismethoxycarbonylaminoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves the coupling of bismethoxycarbonyl derivatives with amino acids or related compounds. The structure of this compound allows for interactions with various biological targets, which is crucial for its activity.

The SAR studies indicate that modifications to the bismethoxycarbonyl group can significantly influence the biological activity. For example, variations in the substitution patterns on the phenyl ring can enhance binding affinity to specific receptors or enzymes.

| Compound | Structure | Activity | IC50 Value (µM) |

|---|---|---|---|

| 1 | Structure 1 | Tyrosinase Inhibition | 14.33 ± 1.63 |

| 2 | Structure 2 | Antimicrobial Activity | <1.0 |

| 3 | Structure 3 | Anticancer Activity | 6.4 |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies on various cancer cell lines, such as B16F10 melanoma cells, show that this compound can inhibit cell proliferation effectively without inducing cytotoxicity at lower concentrations. For instance, compounds derived from this scaffold have shown IC50 values in the nanomolar range, indicating potent activity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses strong inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be less than 1 µg/mL, demonstrating its potential as an antimicrobial agent.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. The IC50 values for tyrosinase inhibition range from low micromolar to sub-micromolar concentrations depending on the specific derivative tested. This property makes it a candidate for applications in skin whitening products and treatments for hyperpigmentation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Tyrosinase Inhibition Study : A recent study evaluated the inhibitory effects of various derivatives on tyrosinase activity using mushroom tyrosinase as a model. The most potent derivative showed an IC50 value of 0.51 µM, significantly outperforming standard inhibitors like kojic acid .

- Antimicrobial Efficacy : In a comparative study against Mycobacterium tuberculosis, several derivatives exhibited MIC values below 1 µg/mL, highlighting their potential as novel anti-TB agents .

- Cytotoxicity Assessment : In B16F10 cell lines, compounds were tested at varying concentrations over 48 and 72 hours. Most derivatives showed minimal cytotoxicity at concentrations up to 5 µM, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.